molecular formula C21H25N3O3 B12772974 Carbamic acid, (5-((ethylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester CAS No. 134068-17-0

Carbamic acid, (5-((ethylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester

Cat. No.: B12772974
CAS No.: 134068-17-0
M. Wt: 367.4 g/mol
InChI Key: BHVLAOZBEMMGPS-UHFFFAOYSA-N
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Description

Carbamic acid, (5-((ethylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester is a complex organic compound with the molecular formula C20H23N3O3. It is known for its unique structure, which includes a dibenzazepine core, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, (5-((ethylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

Carbamic acid, (5-((ethylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The dibenzazepine core allows it to bind to these targets, modulating their activity. This can lead to various biological effects, including enzyme inhibition and receptor antagonism .

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (5-((methylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester
  • Carbamic acid, (5-((propylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester

Uniqueness

What sets Carbamic acid, (5-((ethylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester apart is its specific ethylamino group, which can influence its binding affinity and selectivity towards molecular targets. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

134068-17-0

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

IUPAC Name

ethyl N-[11-[2-(ethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate

InChI

InChI=1S/C21H25N3O3/c1-3-22-14-20(25)24-18-8-6-5-7-15(18)9-10-16-11-12-17(13-19(16)24)23-21(26)27-4-2/h5-8,11-13,22H,3-4,9-10,14H2,1-2H3,(H,23,26)

InChI Key

BHVLAOZBEMMGPS-UHFFFAOYSA-N

Canonical SMILES

CCNCC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OCC

Origin of Product

United States

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